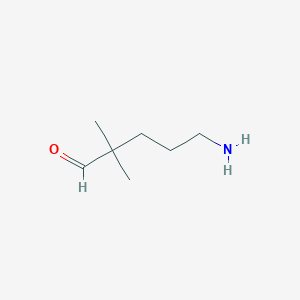
1-(Tert-butoxy)-3-chloropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tert-butoxy)-3-chloropropan-2-one is an organic compound that features a tert-butoxy group and a chlorine atom attached to a propanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(Tert-butoxy)-3-chloropropan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-chloropropan-2-one with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the tert-butyl group being introduced via an esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and improved safety compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
1-(Tert-butoxy)-3-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The carbonyl group can be reduced to an alcohol or oxidized to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Elimination: Strong bases such as potassium tert-butoxide facilitate elimination reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are effective.
Major Products
Substitution: Products include ethers or amines depending on the nucleophile.
Elimination: Alkenes are the primary products.
Oxidation: Carboxylic acids are formed.
Reduction: Alcohols are the main products.
Aplicaciones Científicas De Investigación
1-(Tert-butoxy)-3-chloropropan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(tert-butoxy)-3-chloropropan-2-one involves its reactivity with nucleophiles and bases. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions. The chlorine atom acts as a leaving group in substitution and elimination reactions, facilitating the formation of various products.
Comparación Con Compuestos Similares
1-(Tert-butoxy)-3-chloropropan-2-one can be compared with similar compounds such as:
1-Tert-butoxy-2-propanol: This compound has a hydroxyl group instead of a chlorine atom, leading to different reactivity and applications.
1-Tert-butoxy-2-chloropropane: Similar structure but lacks the carbonyl group, affecting its chemical behavior.
Tert-butyl chloride: A simpler compound with only a tert-butyl group and a chlorine atom, used primarily in substitution reactions.
The unique combination of the tert-butoxy group and the carbonyl group in this compound makes it a versatile compound with distinct reactivity and applications.
Propiedades
Fórmula molecular |
C7H13ClO2 |
|---|---|
Peso molecular |
164.63 g/mol |
Nombre IUPAC |
1-chloro-3-[(2-methylpropan-2-yl)oxy]propan-2-one |
InChI |
InChI=1S/C7H13ClO2/c1-7(2,3)10-5-6(9)4-8/h4-5H2,1-3H3 |
Clave InChI |
ZMMFMVOZYHYEAZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OCC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]acetonitrile](/img/structure/B13573361.png)
![3-[2-Fluoro-5-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13573367.png)
![[1-(Pyridin-4-yl)cyclobutyl]methanol](/img/structure/B13573375.png)

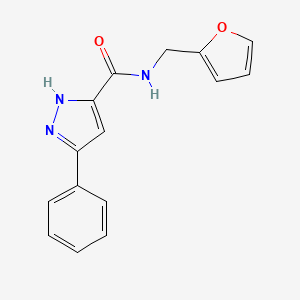
![Tert-butyl 2,2,5-trimethyl-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B13573400.png)
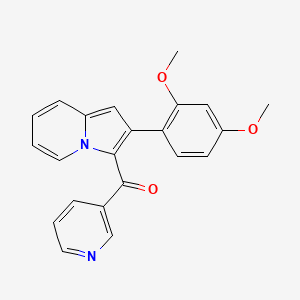
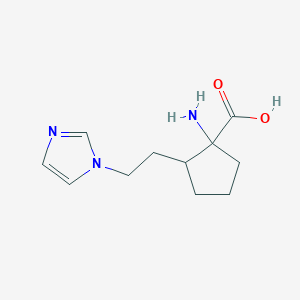
![Sodium3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,2-difluoropropanoate](/img/structure/B13573414.png)
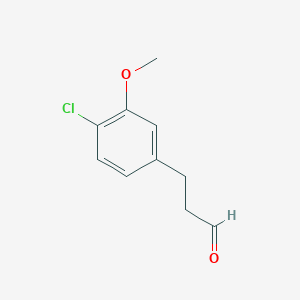
![3-(7-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13573425.png)
